Cyanoginosin-LR;MC-LR;Toxin T 17 (Microcystis aeruginosa)

Description

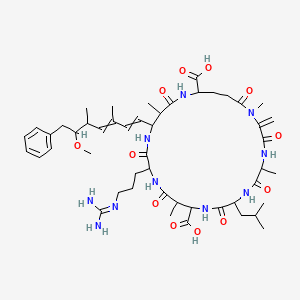

Cyanoginosin-LR, also termed Microcystin-LR (MC-LR) or Toxin T17, is a cyclic heptapeptide hepatotoxin produced by the cyanobacterium Microcystis aeruginosa. Its structure includes the β-amino acid Adda (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid), along with D-glutamic acid (D-Glu), methyl-dehydroalanine (Mdha), and variable L-amino acids at positions 2 and 4 (e.g., leucine and arginine in MC-LR) . MC-LR is a potent inhibitor of protein phosphatases 1 and 2A (PP1/PP2A), with IC50 values of 1.7 nM and 0.04 nM, respectively, making it highly toxic to aquatic organisms and mammals .

Properties

IUPAC Name |

15-[3-(diaminomethylideneamino)propyl]-18-(6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl)-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H74N10O12/c1-26(2)23-37-46(66)58-40(48(69)70)30(6)42(62)55-35(17-14-22-52-49(50)51)45(65)54-34(19-18-27(3)24-28(4)38(71-10)25-33-15-12-11-13-16-33)29(5)41(61)56-36(47(67)68)20-21-39(60)59(9)32(8)44(64)53-31(7)43(63)57-37/h11-13,15-16,18-19,24,26,28-31,34-38,40H,8,14,17,20-23,25H2,1-7,9-10H3,(H,53,64)(H,54,65)(H,55,62)(H,56,61)(H,57,63)(H,58,66)(H,67,68)(H,69,70)(H4,50,51,52) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYZCGGRZINLQBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H74N10O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

995.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Microcystin-LR can be synthesized through a series of reactions catalyzed by different enzyme modules. The biosynthesis pathway involves the incorporation of unique amino acids such as ADDA and D-β-methyl-isoaspartate . The synthetic route typically requires precise control of reaction conditions to ensure the correct assembly of the cyclic heptapeptide structure.

Industrial Production Methods

Industrial production of microcystin-LR often involves the cultivation of cyanobacteria under controlled conditions. The cyanobacteria are then harvested, and the toxin is extracted and purified using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .

Chemical Reactions Analysis

Degradation via Hydroxyl Radical (·OH) Attack

MC-LR reacts rapidly with hydroxyl radicals generated in advanced oxidation processes (AOPs):

-

Primary reaction sites :

Ultrasonic Degradation

Ultrasonic irradiation (20–1,000 kHz) generates ·OH through water cavitation:

-

Key products : Phenolic derivatives (m/z 1011.5) and diene cleavage products (m/z 835.4) .

-

Inhibition by H2_22O2_22 : High HO concentrations (>50 mM) reduce degradation efficiency due to ·OH scavenging :

UV/H2_22O2_22 Photolysis

UV light (254 nm) combined with HO enhances ·OH production:

Table 1: Intermediates Detected During UV/H2_22O2_22 Treatment

| m/z | Retention Time (min) | Proposed Structure |

|---|---|---|

| 795.4 | 6.0 | Linearized MC-LR with Mdha-Ala cleavage |

| 835.4 | 7.1 | Adda diene cleavage product |

| 965.5 | 25.2 | Demethoxy-Adda derivative (DmADDA) |

| 1045.5 | 18.2 | Dihydroxy-Adda with intact peptide backbone |

Environmental Implications

Scientific Research Applications

Microcystin-LR, also known as Cyanoginosin-LR or Toxin T 17 (Microcystis aeruginosa), is a cyanotoxin produced by cyanobacteria . It belongs to the microcystin family, with Microcystin-LR being the most toxic congener . Microcystins, including Microcystin-LR, are commonly found worldwide and are relatively stable in the environment .

Structural Diversity: Variations in composition and methylation account for approximately 100 different toxin congeners. Microcystins are named based on their variable amino acids; for example, microcystin-LR contains leucine (L) and arginine (R) . Several variants of Microcystin-LR have been identified, including [D-Leu1]MC-LR, [D-Met1]MC-LR, [D-Met1,D-Asp3]MC-LR, [D-Val1]MC-LR, and [D-Phe1]MC-LR .

Toxicology and Health Effects

Microcystins primarily enter the body through active transport mechanisms rather than dermal exposure . Exposure pathways include recreational exposure to scums, drinking water, haemodialysis, occupational exposure to aerosols, dietary supplements, and fish and mussels .

- Health Concerns : The health effects of cyanobacterial toxins, including microcystin-LR, have been extensively studied . Microcystin-LR can cause severe liver damage in fish following oral administration . Studies indicate that fish exposed to microcystin-producing blooms may experience sublethal toxic effects, such as liver damage .

- Carcinogenicity : The International Agency for Research on Cancer (IARC) has evaluated the carcinogenicity of Microcystis extracts and microcystin-LR. They determined that there is inadequate evidence in experimental animals for the carcinogenicity of Microcystis extracts and inadequate evidence for microcystin-LR to cause cancer in either laboratory animals or humans. However, microcystin-LR is possibly carcinogenic to humans, and microcystin may stimulate the growth of cancer cells .

- Effect on mice : Intratracheal administration of microcystin-LR (100 µg/kg) induces hepatic bleeding in mice .

Environmental Fate and Degradation

Microcystins are relatively stable at near-neutral pH but can undergo photochemical breakdown in the presence of sunlight within two to six weeks, depending on the congener. Aquatic bacteria found in rivers and reservoirs can also degrade them .

Applications

Microcystin-LR is used in scientific research as an inhibitor of protein phosphatase 2A (PP2A) . It selectively inhibits PP2A over PP1C and PP1γ .

Solubility

Mechanism of Action

Microcystin-LR exerts its toxic effects by inhibiting protein phosphatase type 1 and type 2A (PP1 and PP2A) activities in liver cells. This inhibition leads to an increase in the phosphorylation of proteins, disrupting cellular functions and causing liver damage . The compound also induces oxidative stress and apoptosis, contributing to its cytotoxic effects .

Comparison with Similar Compounds

Structural Differences

Microcystins (MCs) share a conserved cyclic heptapeptide backbone but differ in substitutions at two variable amino acid positions. Key structural distinctions include:

Notes:

Key Findings :

Environmental Occurrence and Production

MC-LR dominates toxin profiles in M. aeruginosa blooms, but other congeners vary by strain and environment:

Notes:

Mitigation and Degradation

- Chemical Treatments: Caffeic acid (100 mg/L) reduced MC-LR levels by 100% in M. aeruginosa cultures, outperforming eugenol (93% reduction) and syringic acid (84% reduction) .

- Physical Methods: Dielectric barrier discharge plasma effectively lyses M. aeruginosa cells, releasing intracellular MC-LR for subsequent degradation .

Biological Activity

Cyanoginosin-LR (often referred to as Microcystin-LR or MC-LR) is a potent hepatotoxin produced by the cyanobacterium Microcystis aeruginosa. This compound, along with other microcystins, poses significant risks to aquatic ecosystems and human health due to its ability to disrupt cellular functions, particularly in liver tissues. This article delves into the biological activity of Cyanoginosin-LR, focusing on its mechanisms of toxicity, effects on various organisms, and relevant case studies.

Chemical Structure and Properties

Microcystin-LR is a cyclic heptapeptide with the following chemical structure:

- Chemical Formula : C49H74N10O12

- Molecular Weight : 995.2 g/mol

- Solubility : Sparingly soluble in water; requires organic solvents for effective dissolution .

Microcystin-LR primarily exerts its toxic effects through the inhibition of protein phosphatases, specifically protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). This inhibition leads to:

- Increased Phosphorylation : The accumulation of phosphorylated proteins disrupts normal cellular signaling pathways.

- Hepatocyte Apoptosis : The disruption of cytoskeletal filaments results in programmed cell death (apoptosis) of liver cells, contributing to liver damage and dysfunction .

Acute Toxicity Studies

Research has demonstrated that Microcystin-LR is highly toxic across various species. Key findings include:

- Mice Studies : Doses as low as 40 µg/kg/day have shown slight hepatic damage after prolonged exposure. The lowest-observed-adverse-effect level (LOAEL) was determined to be 50 µg/kg/day based on increased liver lesions observed in experimental settings .

- Liver Damage : Histopathological examinations reveal rapid onset of liver cell necrosis and degeneration following exposure to lethal doses .

Case Studies

- Human Exposure Cases : Reports indicate instances of acute poisoning in humans who ingested contaminated water supplies. Symptoms included gastrointestinal distress and liver dysfunction.

- Animal Poisoning Incidents : Livestock and pets have suffered from acute toxicity after consuming water contaminated with cyanobacterial blooms, leading to fatalities in some cases .

Environmental Impact

Cyanoginosin-LR's stability in aquatic environments raises concerns regarding its persistence and bioaccumulation. Factors influencing its degradation include:

- Photodegradation : Microcystins can degrade under full sunlight exposure but may persist for weeks depending on environmental conditions .

- Biodegradation : Aquatic bacteria can metabolize microcystins, although this process varies widely among different microbial communities .

Research Findings

Recent studies have explored innovative methods for mitigating the effects of cyanotoxins like Microcystin-LR:

- Electron Beam Irradiation : Research indicates that doses as low as 2 kGy can effectively inactivate M. aeruginosa cells and degrade extracellular MC-LR, suggesting potential applications for water treatment technologies .

Summary Table of Toxicity Data

| Study Type | Organism | Dose (µg/kg) | Observed Effects |

|---|---|---|---|

| Acute Toxicity | Mice | 40 | Slight hepatic damage |

| Acute Toxicity | Mice | 50 | Liver lesions observed |

| Case Report | Humans | N/A | Gastrointestinal distress, liver dysfunction |

| Animal Incident | Livestock | N/A | Fatalities reported |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.